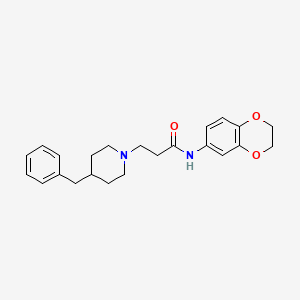

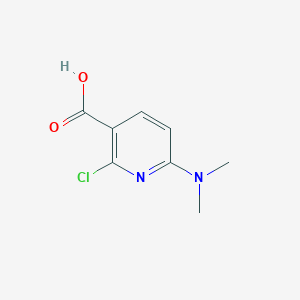

![molecular formula C11H16N2O2 B2360396 Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane CAS No. 871239-62-2](/img/structure/B2360396.png)

Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane

説明

Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS number 871239-62-2 . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular formula of Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane is C11H16N2O2 . Its molecular weight is 208.26 . The IUPAC name is tert-butyl 6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate .Physical And Chemical Properties Analysis

Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane is a solid at room temperature . It should be stored at 0-8 °C . .科学的研究の応用

Pharmaceutical Intermediates

Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane: is a valuable intermediate in pharmaceutical synthesis. Its unique structure is utilized in the stereoselective synthesis of pharmaceuticals, particularly those requiring a bicyclic framework . This compound can be synthesized on a gram scale without the need for distillation or chromatographic purification, highlighting its practicality in drug development processes.

Antimicrobial Agents

Research has explored the incorporation of Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane into antimicrobial agents. A study demonstrated its use in boosting the antimicrobial performance based on new fused spirothiazolidine frameworks . This application is crucial in the fight against drug-resistant bacteria.

Safety And Hazards

Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane may be harmful if swallowed and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

特性

IUPAC Name |

tert-butyl (1S,5R)-6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,5-6H2,1-3H3/t7?,8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLPDUDIPJLXMZ-CBLAIPOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

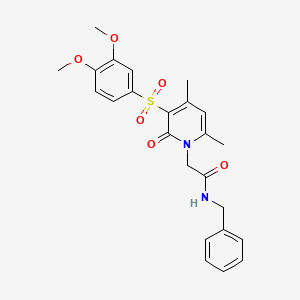

![1-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2360315.png)

![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)

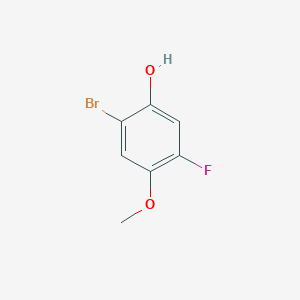

![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2360319.png)

![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)

![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)

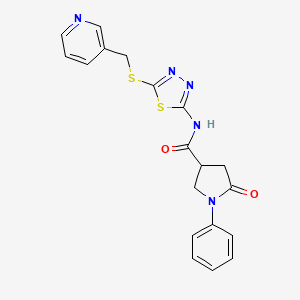

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)